Diethyl[2-(benzoylamino)ethyl]propanedioate
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Overview
Description
Diethyl[2-(benzoylamino)ethyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzoylamino group attached to an ethyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl[2-(benzoylamino)ethyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzoylaminoethyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with the benzoylaminoethyl halide in an S_N2 reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(benzoylamino)ethyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoylamino group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of the enolate ion.
Benzoylaminoethyl Halide: Acts as the alkylating agent in the synthesis.
Acidic or Basic Conditions: Employed for the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups
Scientific Research Applications
Diethyl[2-(benzoylamino)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl[2-(benzoylamino)ethyl]propanedioate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The benzoylamino group also plays a role in its reactivity, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the benzoylamino group.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with different substituents.
Properties
CAS No. |
73234-13-6 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
diethyl 2-(2-benzamidoethyl)propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-3-21-15(19)13(16(20)22-4-2)10-11-17-14(18)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) |
InChI Key |
ZFVTXWLKMXRWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCNC(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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